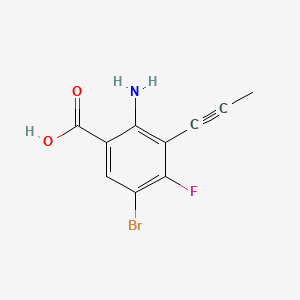
2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid is an aromatic compound with a unique structure that includes amino, bromo, fluoro, and propynyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes:
Electrophilic Aromatic Substitution: Introduction of the bromo and fluoro groups onto the benzene ring.
Sonogashira Coupling: Attachment of the propynyl group using palladium-catalyzed cross-coupling reactions.
Amination: Introduction of the amino group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group using oxidizing agents.
Reduction: Reduction of the bromo group to a hydrogen atom using reducing agents.
Substitution: Halogen exchange reactions where the bromo or fluoro groups are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of 2-nitro-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid.
Reduction: Formation of 2-amino-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid.
Substitution: Formation of 2-amino-5-chloro-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid.
Applications De Recherche Scientifique
2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro groups can participate in halogen bonding. The propynyl group provides a site for further chemical modifications, enhancing the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-bromobenzoic acid
- 2-Bromo-4-fluorobenzoic acid
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
Uniqueness
2-Amino-5-bromo-4-fluoro-3-(prop-1-yn-1-yl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propynyl group, in particular, allows for unique interactions and modifications not possible with simpler analogs.
Propriétés
Formule moléculaire |
C10H7BrFNO2 |
|---|---|
Poids moléculaire |
272.07 g/mol |
Nom IUPAC |
2-amino-5-bromo-4-fluoro-3-prop-1-ynylbenzoic acid |
InChI |
InChI=1S/C10H7BrFNO2/c1-2-3-5-8(12)7(11)4-6(9(5)13)10(14)15/h4H,13H2,1H3,(H,14,15) |
Clé InChI |
LLJWCOBQIXNPMG-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1=C(C(=CC(=C1F)Br)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















